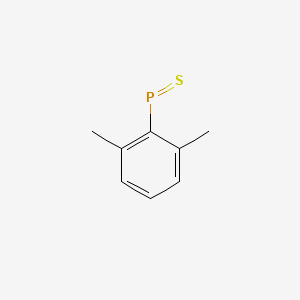
(2,6-Dimethylphenyl)phosphanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylphenyl)phosphanethione is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a sulfur atom and a 2,6-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylphenyl)phosphanethione typically involves the reaction of 2,6-dimethylphenylmagnesium bromide with phosphorus pentasulfide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylphenyl)phosphanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of (2,6-Dimethylphenyl)phosphine oxide.
Reduction: Formation of (2,6-Dimethylphenyl)phosphine.
Substitution: Various substituted derivatives of the phenyl group.
Scientific Research Applications
(2,6-Dimethylphenyl)phosphanethione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2,6-Dimethylphenyl)phosphanethione involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. Its phosphorus-sulfur bond is particularly reactive, making it a useful intermediate in various synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
(2,6-Dimethylphenyl)phosphine: Similar structure but lacks the sulfur atom.
(2,6-Dimethylphenyl)phosphine oxide: Oxidized form of the compound.
(2,6-Dimethylphenyl)phosphine sulfide: Contains a sulfur atom bonded to phosphorus but differs in the oxidation state.
Uniqueness
(2,6-Dimethylphenyl)phosphanethione is unique due to its specific combination of a 2,6-dimethylphenyl group and a phosphorus-sulfur bond
Properties
CAS No. |
89982-88-7 |
|---|---|
Molecular Formula |
C8H9PS |
Molecular Weight |
168.20 g/mol |
IUPAC Name |
1,3-dimethyl-2-thiophosphorosobenzene |
InChI |
InChI=1S/C8H9PS/c1-6-4-3-5-7(2)8(6)9-10/h3-5H,1-2H3 |
InChI Key |
UEBMOURCAOBUAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)P=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















